molecular formula C9H11N3O8 B13094073 5-Nitrouridine

5-Nitrouridine

Cat. No.: B13094073
M. Wt: 289.20 g/mol
InChI Key: QSHRORQBJAVCRL-UAKXSSHOSA-N
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Description

5-Nitrouridine is a modified pyrimidine nucleoside derived from uridine, featuring a nitro (-NO₂) substituent at the 5-position of the uracil base. Its synthesis involves nitration of protected uridine derivatives using reagents like nitric acid or nitronium tetrafluoroborate (NO₂BF₄) in sulfolane, though unprotected uridine undergoes glycosidic bond cleavage under these conditions . X-ray crystallography reveals a slightly non-planar pyrimidine ring (shallow boat conformation), a C3'-endo ribose conformation, and an anti-base orientation stabilized by an intramolecular hydrogen bond (H6 to O5') . The nitro group’s electron-withdrawing properties make this compound a candidate for studying nucleic acid interactions and antiviral applications .

Properties

Molecular Formula

C9H11N3O8

Molecular Weight

289.20 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione

InChI

InChI=1S/C9H11N3O8/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17/h1,4-6,8,13-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

QSHRORQBJAVCRL-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrouridine typically involves the nitration of uridine. One common method includes the reaction of uridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position of the uracil ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrouridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-uridine.

    Substitution: Formation of various substituted uridine derivatives.

Scientific Research Applications

5-Nitrouridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid modifications and interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-nitrouridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The nitro group can participate in hydrogen bonding and other interactions, influencing the stability and conformation of nucleic acids. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Nitrouridine and Analogues

Compound Structural Features Synthesis Method UV Absorption (pH-specific) Key Properties Biological Relevance References
This compound Uracil with 5-NO₂; ribose (C3'-endo) Nitration of protected uridine derivatives 238, 305 nm (pH 3); 323 nm (pH 13) Photostable; no nitro group cleavage; anti conformation; H-bond stabilization Antiviral potential (theoretical)
5-Nitro-2'-deoxyuridine Deoxyribose instead of ribose Nitration of 2'-deoxyuridine 5'-monophosphate Similar to this compound Glycosidic bond cleavage in unprotected forms; enzymatic dephosphorylation yields nucleoside Tested for interferon induction
5-Nitrocytidine Cytidine with 5-NO₂; converted to 5-amino Mercury-mediated condensation Not explicitly reported Reduced to 5-amino derivatives for purine synthesis; potential chemotherapeutic agent Preclinical interest
5-Bromouridine Uracil with 5-Br Halogenation of uridine ~280 nm (pH-dependent) Similar photochemical quantum yield to this compound; used in nucleic acid labeling Research tool for RNA studies
5-Methyluridine Uracil with 5-CH₃ Methylation or enzymatic modification ~260 nm (pH-dependent) Enhances base stacking; stabilizes RNA structures; no electron-withdrawing effects Epigenetic studies

Key Comparative Findings

Synthetic Accessibility :

  • This compound requires protective groups (e.g., acylated sugars) during nitration to prevent glycosidic bond rupture, unlike 5-bromouridine, which is more straightforward to halogenate .
  • 5-Nitro-2'-deoxyuridine derivatives are synthesized via phosphorylation followed by nitration, as unprotected deoxyuridine is highly susceptible to bond cleavage .

Photochemical Behavior :

  • Despite its bulky nitro group, this compound shares similar quantum yields with 5-bromo- and 5-methyluridine during UV irradiation, suggesting comparable photostability .
  • Unlike iodouridine (IU), which undergoes photolytic cleavage, this compound retains its nitro group under irradiation .

Structural and Electronic Effects: The nitro group in this compound reduces electron density at the C6 position, altering base-pairing and stacking interactions compared to methyl or bromo substituents .

In contrast, 5-methyluridine is naturally occurring (e.g., in tRNA) and stabilizes RNA structures via hydrophobic interactions .

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